molecular formula C14H11ClFN5O B2830737 N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034542-28-2

N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2830737
CAS No.: 2034542-28-2
M. Wt: 319.72
InChI Key: YXRSRZYIVYRTAT-UHFFFAOYSA-N
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Description

The compound N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic molecules, which are pivotal in medicinal chemistry due to their diverse pharmacological activities . Pyrimidines are known for their roles as kinase inhibitors, antimicrobial agents, and immunomodulators. This compound features a pyrimidine core substituted at position 5 with a 3-methyl-1,2,4-oxadiazole ring and at position 4 with a (3-chloro-4-fluorophenyl)methylamine group. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O/c1-8-20-14(22-21-8)10-6-17-7-19-13(10)18-5-9-2-3-12(16)11(15)4-9/h2-4,6-7H,5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRSRZYIVYRTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials usually include 3-chloro-4-fluorobenzylamine, 3-methyl-1,2,4-oxadiazole, and pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the benzylamine group.

    Cyclization: reactions to form the oxadiazole ring.

    Condensation: reactions to attach the pyrimidine moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environment.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Pyrimidine Cores

N-(2-Chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
  • Key Differences : The benzyl group here is substituted with 2-chloro instead of 3-chloro-4-fluoro.
  • Implications : The 3-chloro-4-fluoro substitution in the target compound may improve lipophilicity and target binding due to increased electron-withdrawing effects and steric bulk .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Key Differences: A 4-methoxyphenylaminomethyl group replaces the oxadiazole ring, and the pyrimidine core has additional methyl and phenyl groups.
  • Implications : The absence of the oxadiazole ring reduces metabolic stability, while the methoxy group may enhance solubility but decrease membrane permeability .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
  • Key Differences: A trifluoromethylanilino group replaces the oxadiazole, and the pyrimidine core has a 6-methyl substituent.
  • Implications : The trifluoromethyl group enhances electronegativity and may improve binding to hydrophobic pockets in target proteins .

Analogues with Alternative Heterocyclic Cores

N-(3-Chloro-4-fluorophenyl)-N'-hydroxy-2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-1H-imidazo[4,5-b]pyridine-7-carboximidamide
  • Key Differences : The core is imidazopyridine instead of pyrimidine.
1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine
  • Key Differences : A benzimidazole core replaces pyrimidine, with a piperidine linker.
  • Implications : The benzimidazole moiety is associated with antiviral and anticancer activities, suggesting divergent therapeutic applications compared to pyrimidine-based compounds .

Substituent Effects on Pharmacological Properties

Compound Core Structure Key Substituents Biological Implications
Target Compound Pyrimidine 3-Chloro-4-fluorobenzyl, 3-methyl-1,2,4-oxadiazole Enhanced metabolic stability and target affinity due to oxadiazole and halogenated benzyl group .
Compound Pyrimidine 2-Chlorobenzyl, 3-methyl-1,2,4-oxadiazole Reduced steric hindrance compared to target compound, possibly lower potency .
Compound Imidazopyridine 3-Chloro-4-fluorophenyl, 3-methyl-1,2,4-oxadiazole Broader heterocyclic core may target kinases or proteases with larger active sites .

Structural and Conformational Insights

  • Crystal Packing : Pyrimidine derivatives like the target compound often exhibit intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize specific conformations. For example, dihedral angles between the pyrimidine ring and substituents in analogs range from 12° to 86°, influencing molecular rigidity and binding .
  • Role of Oxadiazole : The 3-methyl-1,2,4-oxadiazole group in the target compound and its analogs (e.g., , compound 45) enhances π-π stacking and hydrogen bonding with biological targets, a feature absent in compounds with thioether or amide substituents .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H16ClFN4C_{18}H_{16}ClFN_4 with a molecular weight of approximately 390.9 g/mol. It features a pyrimidine core substituted with both a chloro-fluorophenyl group and an oxadiazole moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Below is a summary of its notable activities:

  • Antimicrobial Activity :
    • The compound has been tested against several bacterial strains, demonstrating significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate potent activity, with some derivatives showing MIC values as low as 4.69 µM against Bacillus subtilis and 8.33 µM against Escherichia coli .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties, particularly against Candida albicans. Studies report MIC values ranging from 16.69 to 78.23 µM, suggesting moderate antifungal efficacy .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation in various cancer cell lines. The mechanisms are thought to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Receptor Modulation : There is evidence suggesting that it may modulate receptor activity related to cell signaling pathways involved in cancer progression.

Case Studies

Several studies have examined the biological effects of this compound:

  • Study on Antibacterial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antibacterial properties. Results indicated that modifications to the oxadiazole ring significantly enhanced activity against Staphylococcus aureus and E. coli .
  • Antifungal Activity Assessment :
    • Research conducted by MDPI highlighted the antifungal efficacy of similar compounds within the same chemical class, providing a comparative analysis that supports the potential use of this compound in treating fungal infections .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC (µM)Reference
AntibacterialBacillus subtilis4.69
AntibacterialEscherichia coli8.33
AntifungalCandida albicans16.69
AnticancerVarious cancer cell linesN/A

Q & A

Basic: What synthetic routes are commonly employed for preparing N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. A validated approach includes:

Amination : Reacting 5-bromopyrimidin-4-amine with (3-chloro-4-fluorophenyl)methylamine under Pd-catalyzed coupling conditions (e.g., Buchwald-Hartwig) to introduce the benzylamine substituent .

Oxadiazole Formation : Coupling the intermediate with 3-methyl-1,2,4-oxadiazole via cyclization using hydroxylamine and a carboxylic acid derivative (e.g., CDI or DCC as coupling agents) .
Key parameters include solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Yield optimization often requires inert atmosphere and moisture control.

Advanced: How can researchers address low yields during the oxadiazole cyclization step?

Answer:
Low yields in oxadiazole formation may arise from competing side reactions or incomplete cyclization. Mitigation strategies include:

  • Reagent Optimization : Use of CDI (1,1′-carbonyldiimidazole) over DCC for milder conditions, reducing ester byproduct formation .
  • Microwave-Assisted Synthesis : Accelerating reaction kinetics via microwave irradiation (e.g., 150°C, 30 min) to improve efficiency .
  • Purification Techniques : Employing preparative HPLC or silica gel chromatography with gradient elution (hexane/EtOAc) to isolate the oxadiazole product from unreacted precursors .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, particularly intramolecular N–H⋯N bonds common in pyrimidine derivatives .

Advanced: How can structural ambiguities in the oxadiazole moiety be resolved?

Answer:
Ambiguities in oxadiazole regiochemistry (1,2,4- vs. 1,3,4-isomers) can be addressed via:

  • 2D NMR (COSY, NOESY) : Correlating proton-proton interactions to confirm substituent positions .
  • Single-Crystal XRD : Analyzing dihedral angles between the oxadiazole and pyrimidine rings (e.g., angles <15° indicate coplanarity) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental IR/NMR spectra .

Basic: What biological screening assays are recommended for initial evaluation?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays targeting kinases (e.g., EGFR, VEGFR) due to the compound’s pyrimidine scaffold .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Resolution strategies:

  • Dose-Response Reproducibility : Validate results across multiple labs using standardized protocols (e.g., identical cell passages, serum concentrations) .
  • Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 3-methyl vs. 3-ethyl oxadiazole) to isolate substituent effects .

Basic: What safety precautions are essential when handling intermediates like (3-chloro-4-fluorophenyl)methylamine?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize amines with dilute HCl before disposal in designated halogenated waste containers .
  • Spill Management : Absorb with vermiculite and treat with 10% acetic acid solution .

Advanced: How can computational methods predict SAR for oxadiazole-pyrimidine hybrids?

Answer:

  • Molecular Docking : AutoDock Vina to simulate binding poses in target proteins (e.g., EGFR kinase domain) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with bioavailability .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Basic: What solvent systems optimize purification via column chromatography?

Answer:

  • Normal Phase : Hexane/EtOAc (3:1 to 1:2 gradients) for moderate-polarity intermediates .
  • Reverse Phase : MeCN/H₂O (0.1% TFA) for polar oxadiazole derivatives .
  • Additives : 1% triethylamine to minimize tailing of amine-containing compounds .

Advanced: What strategies improve in vitro-to-in vivo translation of pharmacokinetic data?

Answer:

  • Microsomal Stability Assays : Liver microsomes (human/rodent) to predict metabolic clearance .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to adjust free drug concentrations for efficacy .
  • PBPK Modeling : GastroPlus® simulations to estimate oral bioavailability and dosing regimens .

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